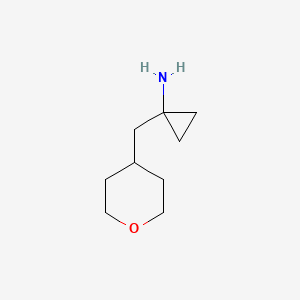

1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine

Description

1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine (CAS: 143269-30-1) is a cyclopropane amine derivative featuring a tetrahydro-2H-pyran-4-ylmethyl substituent. Its molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol). The tetrahydro-2H-pyran (THP) moiety introduces a six-membered oxygen-containing ring, which may enhance solubility and influence steric or electronic interactions in biological systems.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(oxan-4-ylmethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2 |

InChI Key |

FGZFNQLYYXQMSU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CC2(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine typically involves the reaction of tetrahydropyran derivatives with cyclopropane intermediates. One common method involves the use of tetrahydropyran-4-methanol as a starting material, which is then reacted with cyclopropanecarboxylic acid derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables participation in nucleophilic substitution reactions. A key example involves its reaction with halogenated aromatic sulfonamides to form substituted derivatives:

This reaction proceeds via an SNAr mechanism, where the amine acts as a nucleophile to displace the chloride ion. The tetrahydropyran (THP) group enhances steric accessibility while stabilizing intermediates through hydrogen bonding .

Cyclopropane Ring Reactivity

The cyclopropane ring undergoes strain-driven reactions, including cleavage and functionalization:

Acid-Catalyzed Ring Opening

In acidic conditions, cyclopropane rings typically open via carbocation intermediates. For structurally similar compounds (e.g., cyclopropylmethylamines), acid treatment generates cyclopropylcarbinyl cations, enabling subsequent rearrangements or trapping by nucleophiles.

Radical Reactions

Cyclopropane rings are susceptible to radical-initiated ring-opening. While direct data for this compound is limited, analogous systems show reactivity with peroxides or light-induced radicals to form alkenes or substituted products.

Redox Reactions

The amine group and THP moiety participate in oxidation and reduction processes:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Cyclopropanone derivative | Requires controlled pH to avoid over-oxidation |

| Reduction | H₂/Pd-C | Cyclopropane-retained alcohol | Selective reduction of carbonyl groups |

Tautomerization and Rearrangements

The compound exhibits tautomerization behavior in specific environments:

-

Enamine-Imine Tautomerization : In the presence of α,β-unsaturated carbonyl compounds, the amine forms enamine intermediates, which tautomerize to imines for further cycloadditions .

-

Cyclopropylcarbinyl Cation Rearrangement : Acidic conditions trigger cyclopropane ring cleavage, forming carbocations that rearrange into thermodynamically stable structures (e.g., cyclohexane derivatives).

Stability and Side Reactions

-

Hydrolysis : Stable under neutral conditions but degrades in strong acids/bases via amine protonation or THP ring opening.

-

Photodegradation : UV exposure may induce cyclopropane ring cleavage, necessitating storage in opaque containers.

Scientific Research Applications

1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes

Mechanism of Action

The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below based on substituents, molecular properties, and reported applications.

Structural and Pharmacological Insights

- Electron-Withdrawing vs. Oxygenated Substituents: The difluoromethyl and trifluoromethyl analogs () exhibit increased electronegativity and lipophilicity, favoring blood-brain barrier penetration and target binding in enzymes like BACE1 .

Ring Size and Conformation :

- Biological Activity: The BACE1 inhibitor in demonstrates the importance of cyclopropane amines in neurodegenerative disease research, where substituents like difluoromethyl enhance enzyme inhibition . Synthetic cannabinoids (e.g., ATHPINACA isomer 1, ) incorporate THP groups but within larger frameworks, highlighting the versatility of this moiety in diverse pharmacological contexts .

Key Research Findings

- Metabolic Stability : The trifluoromethyl analog () likely exhibits superior metabolic stability due to fluorine’s resistance to oxidative degradation, whereas the THP group may undergo hepatic glucuronidation .

- Synthetic Utility : The discontinued status of the target compound () suggests niche applications, but its THP-methyl group remains valuable in constructing bioactive molecules (e.g., Patent Examples 13–14, ) .

Biological Activity

1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine (CAS Number: 1513980-24-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of tetrahydropyran derivatives. For instance:

- A study demonstrated that tetrahydropyran derivatives possess significant activity against various bacterial strains, suggesting a potential application in treating infections .

Anticancer Activity

Research has shown that cyclopropane-containing compounds can exhibit anticancer properties:

- A recent investigation into similar compounds revealed moderate to significant cytotoxic effects against several human cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been noted to inhibit key enzymes involved in cellular metabolism.

- Modulation of Cell Signaling Pathways : These compounds can affect signaling pathways that regulate cell growth and survival, particularly in cancer cells.

- Interaction with Membrane Receptors : There is evidence that such compounds can interact with various receptors, leading to altered cellular responses .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step procedures, such as:

- Stepwise alkylation : Reacting tetrahydro-2H-pyran-4-ylmethanol with cyclopropane precursors under Mitsunobu or Grignard conditions.

- Amine functionalization : Introducing the cyclopropane-1-amine group via reductive amination or nucleophilic substitution.

Characterization of intermediates includes: - NMR spectroscopy (1H, 13C) to confirm regioselectivity and structural integrity, as exemplified in cyclohexan-1-amine derivatives .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI+ used in patent-derived compounds) .

Q. What spectroscopic techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

- 1H NMR : Assign peaks to confirm the tetrahydro-2H-pyran ring (e.g., δ 3.68–3.73 ppm for pyran-OCH2) and cyclopropane protons (δ 0.5–1.2 ppm) .

- High-resolution MS : Validate molecular formula (e.g., m/z 198 [M + H]+ in structurally similar amines) .

- Chiral HPLC : For enantiomeric excess analysis if stereocenters are present .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-configured catalysts in asymmetric hydrogenation or enzymatic resolution, as demonstrated in tetrahydrofuran-3-yl derivatives .

- Chiral chromatography : Separate racemic mixtures using columns like Chiralpak, achieving >99% enantiomeric excess (e.g., via methanol elution) .

Challenges include: - Steric hindrance from the tetrahydro-2H-pyran group, complicating nucleophilic attack on the cyclopropane ring.

- Racemization risk during acidic/basic workup steps .

Q. How do computational models predict the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT calculations : Analyze ring strain (~27 kcal/mol in cyclopropane) and electron density distribution to predict regioselectivity.

- Retrosynthetic AI tools : Leverage databases (e.g., Reaxys, Pistachio) to propose feasible routes, as applied in tetrahydro-4-methyl-2-phenyl-2H-pyran synthesis .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. How can researchers resolve contradictions in spectroscopic or reactivity data across studies?

Methodological Answer:

- Cross-validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4-methylpiperazin-1-yl cyclohexan-1-amine δ 8.60 ppm for aromatic protons) .

- Control experiments : Replicate reaction conditions (solvent, temperature) to isolate variables affecting reactivity.

- Collaborative databases : Use PubChem or CAS Common Chemistry to standardize spectral references .

Q. What theoretical frameworks guide the design of derivatives for biological activity studies?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify substituents on the tetrahydro-2H-pyran or cyclopropane rings to assess impacts on binding affinity.

- Molecular orbital theory : Predict electron-deficient regions in the cyclopropane ring for targeted functionalization (e.g., amine group as a hydrogen bond donor) .

- Pharmacophore modeling : Map steric and electronic features to optimize interactions with targets like G-protein-coupled receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.